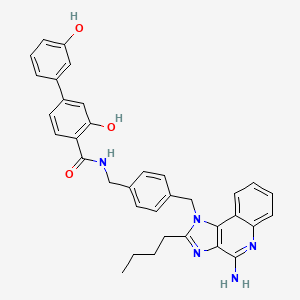
IMD-biphenylB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMD-biphenylB is an imidazoquinolinone-based dimer that acts as a potent modulator of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is known for its ability to inhibit tumor proliferation while inducing minimal systemic inflammation and reducing adjuvant toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
IMD-biphenylB is synthesized through a series of chemical reactions involving imidazoquinolinone derivatives. The synthesis typically involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to various aromatic compounds such as vanillin, catechol, and honokiol derivatives . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dimer structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
IMD-biphenylB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its efficacy or reducing toxicity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while substitution reactions can yield compounds with new functional groups that enhance their therapeutic potential .
Scientific Research Applications
IMD-biphenylB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the biological activity of imidazoquinolinone derivatives.
Biology: Investigated for its role in modulating immune responses through the NF-κB pathway.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: Utilized in the development of new adjuvants for vaccines to enhance immune responses while reducing toxicity
Mechanism of Action
IMD-biphenylB exerts its effects by modulating the NF-κB pathway. The compound binds to specific molecular targets within the NF-κB signaling cascade, inhibiting the activation and translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and inhibition of tumor cell proliferation. The compound’s unique dimer structure enhances its binding affinity and specificity for NF-κB targets, leading to its potent immunomodulatory effects .
Comparison with Similar Compounds
IMD-biphenylB is unique among imidazoquinolinone derivatives due to its dimer structure and potent NF-κB modulatory activity. Similar compounds include:
IMD-catechol: Another imidazoquinolinone-based dimer with NF-κB immunomodulatory activity.
IMD-vanillin: A derivative that combines imidazoquinolinone with vanillin, exhibiting similar immunomodulatory effects.
IMD-biphenylA and IMD-biphenylC: Other biphenyl derivatives with varying degrees of NF-κB modulation.
This compound stands out due to its balanced profile of high efficacy in inhibiting tumor proliferation and low systemic inflammation, making it a promising candidate for further research and development in therapeutic applications .
Properties
Molecular Formula |
C35H33N5O3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-4-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI Key |
PPOLLAZGKOEUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


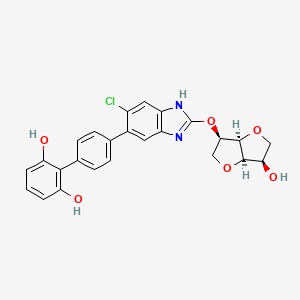

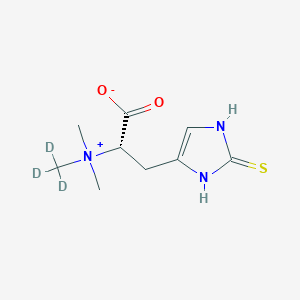

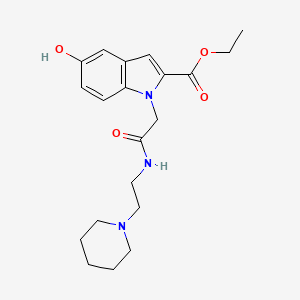

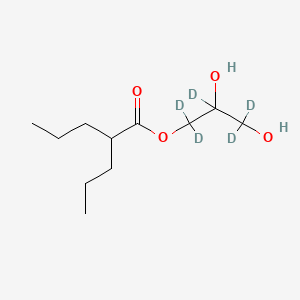
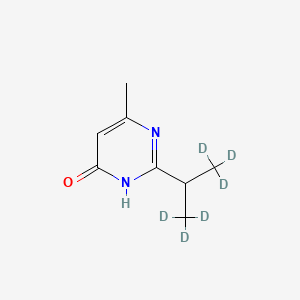
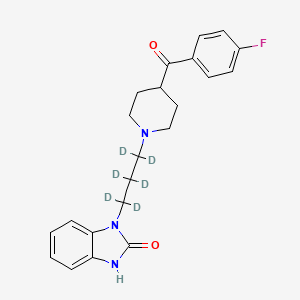
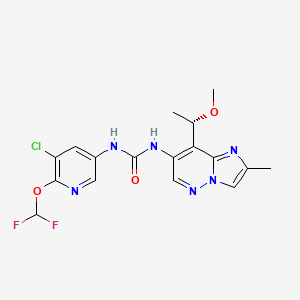
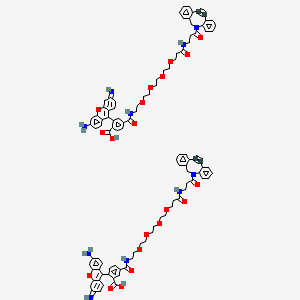
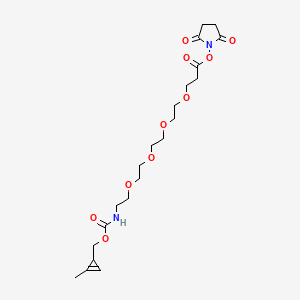
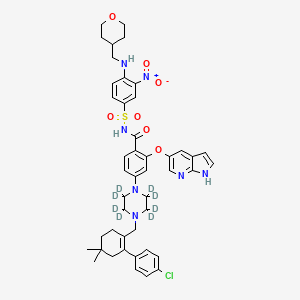
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
